molecular formula C11H11BrN2O B1398008 2-Bromo-4-morpholinobenzonitrile CAS No. 1129540-63-1

2-Bromo-4-morpholinobenzonitrile

Cat. No.: B1398008
CAS No.: 1129540-63-1
M. Wt: 267.12 g/mol
InChI Key: MPYSPMNYPHRBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-morpholinobenzonitrile is a benzonitrile derivative featuring a bromine atom at the 2-position and a morpholine ring at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the combination of electron-withdrawing (bromo, nitrile) and electron-donating (morpholino) groups, which modulate electronic properties and reactivity.

Properties

CAS No.

1129540-63-1

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-4-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H11BrN2O/c12-11-7-10(2-1-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2

InChI Key

MPYSPMNYPHRBFY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)Br

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomer: 4-Bromo-2-(morpholin-4-yl)benzonitrile

Key Differences :

  • Substituent Positions : Bromine at position 4 and morpholine at position 2 (vs. bromine at 2 and morpholine at 4 in the target compound).
  • Physical Properties: Solubility: Slightly soluble in chloroform and methanol . Stability: Hygroscopic; requires storage at -20°C under inert atmosphere .

Methyl-Substituted Analog: 2-Bromo-4-methylbenzonitrile

Key Differences :

  • Substituents : Methyl group at position 4 instead of morpholine.
  • Physical Properties: Purity: Commercial samples are available at unspecified purity .
  • Electronic Effects: The non-polar methyl group reduces polarity compared to the morpholine ring, likely decreasing solubility in polar solvents.

Amino-Chloro-Methoxy Derivative: 2-Amino-4-chloro-5-methoxybenzonitrile

Key Differences :

  • Substituents: Amino (NH₂) at position 2, chloro (Cl) at 4, and methoxy (OMe) at 5.
  • Physical Properties :
    • Purity : Available at 97% purity .
  • Reactivity: The amino group enhances nucleophilic reactivity, making this compound more suited for substitution reactions compared to bromo-morpholino derivatives.

Epoxide-Containing Analog: (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

Key Differences :

  • Substituents : Oxirane (epoxide) group at position 2.
  • Reactivity : The strained epoxide ring enables ring-opening reactions, a feature absent in morpholine-substituted analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Solubility Stability Key Applications Reference
2-Bromo-4-morpholinobenzonitrile Not available C₁₁H₁₁BrN₂O Br (2), Morpholino (4) Data not available Data not available Research chemical -
4-Bromo-2-(morpholin-4-yl)benzonitrile 1260762-06-8 C₁₁H₁₁BrN₂O Br (4), Morpholino (2) Chloroform, Methanol Hygroscopic, -20°C Organic synthesis
2-Bromo-4-methylbenzonitrile 42872-73-1 C₈H₆BrN Br (2), Methyl (4) Not specified Stable at room temperature Intermediate
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O NH₂ (2), Cl (4), OMe (5) Not specified 97% purity Pharmaceutical research
(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile Not available C₁₀H₈BrNO₂ Br (4), Oxirane-methoxy (2) Not specified Reactive epoxide Polymer chemistry

Research Findings and Implications

Positional Isomerism : The substitution pattern significantly impacts solubility and stability. For example, the hygroscopic nature of 4-bromo-2-(morpholin-4-yl)benzonitrile suggests that the morpholine group’s position may influence moisture sensitivity .

Electronic Effects : Morpholine’s electron-donating nature contrasts with methyl’s inductive effect, altering the aromatic ring’s electron density. This difference could affect reactivity in Suzuki-Miyaura couplings or Ullmann reactions.

Biological Relevance: Amino and morpholino groups are common in drug design (e.g., kinase inhibitors). The target compound’s bromo group may serve as a handle for further functionalization .

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